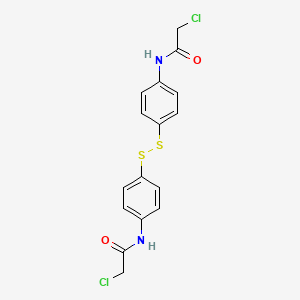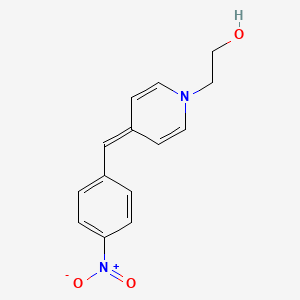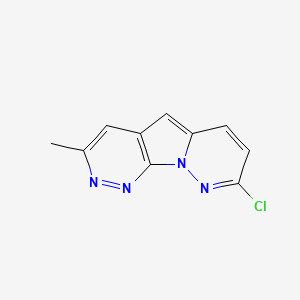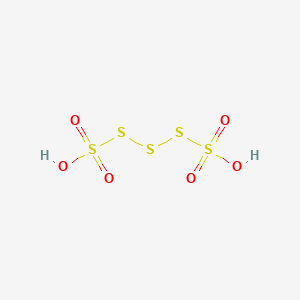
Pentathionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentathionic acid is a polythionic acid with the chemical formula H₂S₅O₆. It is part of a family of sulfur oxoacids that contain a chain of sulfur atoms. This compound is known for its unique structure, which includes five sulfur atoms linked together, making it an interesting subject of study in inorganic chemistry.
Preparation Methods
Pentathionic acid can be synthesized through several methods. One common method involves the reaction between hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) in an aqueous solution. This reaction produces a mixture of various sulfur oxyacids, including this compound . Another method involves the reaction of sulfur halides with bisulfite or thiosulfate ions. For example, sulfur dichloride (SCl₂) reacts with bisulfite (HSO₃⁻) to form this compound .
Chemical Reactions Analysis
Pentathionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form sulfuric acid (H₂SO₄) and other sulfur oxyacids.
Reduction: It can be reduced to form hydrogen sulfide (H₂S) and other lower sulfur oxyacids.
Substitution: this compound can react with halides to form sulfur halides and other sulfur-containing compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like hydrogen gas (H₂). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentathionic acid has several scientific research applications, particularly in the fields of chemistry and industry. One notable application is in the leaching of gold. Organic base polythionates, including this compound, are used as non-toxic alternatives to cyanide in gold leaching processes . This method is environmentally friendly and cost-effective, making it a valuable technique in the mining industry.
In addition, this compound is studied for its role in corrosion processes, particularly in the oil and gas industry. It is known to cause corrosion in stainless steel and other metals, leading to equipment degradation and maintenance challenges .
Mechanism of Action
The mechanism of action of pentathionic acid involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. Its molecular structure, with multiple sulfur atoms, allows it to participate in complex chemical processes. In gold leaching, for example, this compound forms stable complexes with gold ions, facilitating the extraction of gold from ores .
Comparison with Similar Compounds
Pentathionic acid is part of the polythionic acid family, which includes other compounds like trithionic acid (H₂S₃O₆) and tetrathionic acid (H₂S₄O₆). These compounds share similar structures, with varying numbers of sulfur atoms. this compound is unique due to its five sulfur atoms, which give it distinct chemical properties and reactivity.
Similar compounds include:
Trithionic acid (H₂S₃O₆): Contains three sulfur atoms.
Tetrathionic acid (H₂S₄O₆): Contains four sulfur atoms.
Hexathionic acid (H₂S₆O₆): Contains six sulfur atoms.
Each of these compounds has its own unique properties and applications, but this compound stands out for its specific use in gold leaching and its role in corrosion processes.
Properties
CAS No. |
14700-26-6 |
|---|---|
Molecular Formula |
H2O6S5 |
Molecular Weight |
258.3 g/mol |
InChI |
InChI=1S/H2O6S5/c1-10(2,3)8-7-9-11(4,5)6/h(H,1,2,3)(H,4,5,6) |
InChI Key |
JEIULZGUODBGJK-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)SSSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


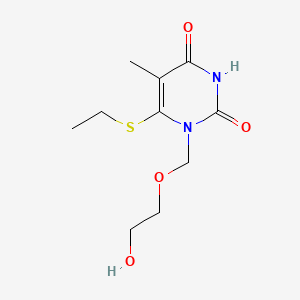
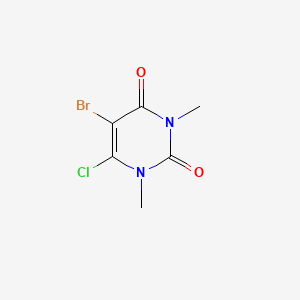
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)
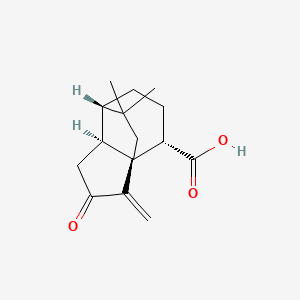
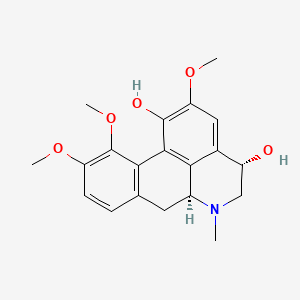
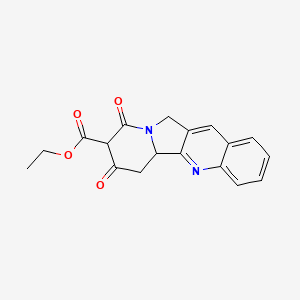
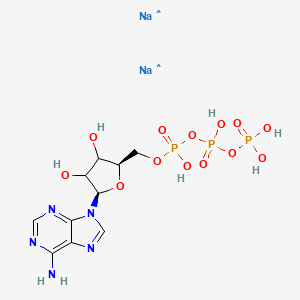

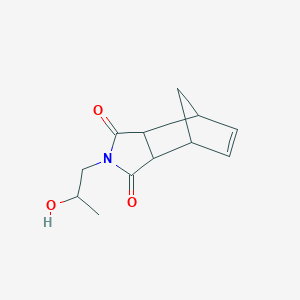
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)

